molecular formula C20H22N6O2 B10929265 N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929265
M. Wt: 378.4 g/mol
InChI Key: LDTCAOVCEYNHOV-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound It features a pyrazole ring fused with a pyridine ring, along with additional functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Fusing the pyrazole with pyridine: This step often involves cyclization reactions using appropriate reagents and catalysts.

    Functional group modifications: Introduction of the ethyl, methyl, and furyl groups can be done through various substitution reactions, often using organometallic reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or modify functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N4-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[(1-METHYL-5-PHENYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-THIENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness

N~4~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the specific combination of functional groups and the fused pyrazole-pyridine ring system. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H22N6O2/c1-5-26-13(3)14(11-22-26)10-21-20(27)15-9-16(17-7-6-8-28-17)23-19-18(15)12(2)24-25(19)4/h6-9,11H,5,10H2,1-4H3,(H,21,27)

InChI Key

LDTCAOVCEYNHOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4)C

Origin of Product

United States

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